molecular formula C12H14F3NO B6157723 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine CAS No. 1784959-27-8

3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B6157723
CAS No.: 1784959-27-8
M. Wt: 245.24 g/mol
InChI Key: RWFNKGYFGHDPPY-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Architectures in Synthetic and Medicinal Chemistry Research

The significance of the pyrrolidine ring in drug discovery and synthetic chemistry is multifaceted. nih.govnbinno.com Its three-dimensional, non-planar structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological macromolecules such as enzymes and receptors. researchgate.netnih.gov This stereochemical complexity provides a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. nih.govnih.gov Furthermore, the pyrrolidine ring is found in numerous natural products, including many alkaloids, which have inspired the development of new therapeutic agents. frontiersin.org The synthetic accessibility and the potential for diverse functionalization of the pyrrolidine core make it an attractive starting point for the construction of compound libraries for high-throughput screening. lifechemicals.com

Overview of Substituted Pyrrolidines in Contemporary Chemical Biology Investigations

In the realm of chemical biology, substituted pyrrolidines are instrumental in the investigation of complex biological processes. frontiersin.org The introduction of various substituents onto the pyrrolidine ring allows for the fine-tuning of a molecule's properties, enabling the creation of selective agonists, antagonists, or inhibitors for specific biological targets. nih.gov For instance, vicinal diaryl-substituted pyrrolidine derivatives have been shown to possess notable biological and pharmacological properties. researchgate.net The strategic placement of functional groups can influence factors such as cell permeability, metabolic stability, and target-binding affinity, making substituted pyrrolidines valuable as molecular probes to elucidate biological pathways. nbinno.com

Contextualization of 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine within Pyrrolidine Chemistry Landscape

Within the extensive family of pyrrolidine-containing compounds, this compound represents a specific substitution pattern with potential for unique chemical and biological properties. The molecule incorporates a phenyl ring, a common feature in many bioactive compounds, which is further decorated with a methoxy (B1213986) and a trifluoromethyl group. The trifluoromethyl group is of particular interest in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and bioavailability. researchgate.net The methoxy group can also influence the electronic properties and metabolic fate of the molecule. The position of these substituents on the phenyl ring, ortho to each other and attached to the 3-position of the pyrrolidine ring, creates a distinct chemical entity. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various biological activities. nih.gov

Below is a table summarizing the key physicochemical properties of this compound, based on computational predictions.

PropertyValue
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass245.102753 g/mol
Monoisotopic Mass245.102753 g/mol
Topological Polar Surface Area21.3 Ų
Heavy Atom Count17
Formal Charge0
Complexity251

Data sourced from PubChem CID 84705051. uni.lu

The structural features of this compound suggest its potential as a building block in the synthesis of more complex molecules or as a candidate for biological screening in its own right. The combination of the conformationally restricted pyrrolidine ring with the electronically modified phenyl group provides a framework that could be explored for interactions with a variety of biological targets. Further research into the synthesis, characterization, and biological evaluation of this compound is necessary to fully understand its potential contributions to the fields of medicinal chemistry and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1784959-27-8

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C12H14F3NO/c1-17-9-2-3-10(8-4-5-16-7-8)11(6-9)12(13,14)15/h2-3,6,8,16H,4-5,7H2,1H3

InChI Key

RWFNKGYFGHDPPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CCNC2)C(F)(F)F

Purity

95

Origin of Product

United States

Strategic Retrosynthesis and Precursor Design for 3 4 Methoxy 2 Trifluoromethyl Phenyl Pyrrolidine

Analysis of Key Disconnections within the 3-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidine Structure

A retrosynthetic analysis of this compound reveals several logical bond disconnections for strategic synthesis. The most apparent disconnection is the C-C bond between the C3 position of the pyrrolidine (B122466) ring and the C1 position of the aromatic ring. This disconnection simplifies the molecule into two primary building blocks: a substituted aromatic precursor and a pyrrolidine precursor.

Another key disconnection lies within the pyrrolidine ring itself. Depending on the chosen synthetic approach, the ring can be disconnected at various points, such as the C-N bonds or C-C bonds, leading to acyclic precursors that can be cyclized to form the desired heterocyclic core. Common strategies for pyrrolidine ring formation include intramolecular cyclization of amino alcohols, amino halides, or amino alkenes, as well as [3+2] cycloaddition reactions.

Identification of Chiral Auxiliaries and Stereocontrol Elements for Pyrrolidine Ring Formation

Achieving a specific stereoisomer of this compound is often crucial for its biological activity. The introduction of chirality can be accomplished through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool material.

Chiral Auxiliaries: Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary can be removed. For the synthesis of a chiral 3-substituted pyrrolidine, an auxiliary can be attached to the nitrogen atom of a pyrrolidine precursor. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that can be employed in the alkylation of enolates derived from N-acylated pyrrolidinones to introduce a substituent at the C3 position with high diastereoselectivity. wikipedia.org

Chiral AuxiliaryTypeApplication in Pyrrolidine Synthesis
Evans OxazolidinonesOxazolidinoneDiastereoselective alkylation of N-acyl pyrrolidinone enolates.
PseudoephedrineAmino alcoholDiastereoselective alkylation of N-acyl pyrrolidinone enolates.
(S)-(-)-1-PhenylethylamineAmineCan be used to form chiral imines for asymmetric additions.

Stereocontrol Elements: Asymmetric catalysis provides an alternative and often more atom-economical approach to stereocontrol. Organocatalysis, using chiral amines like proline and its derivatives, has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines through Michael additions to α,β-unsaturated aldehydes or ketones, followed by intramolecular cyclization. rsc.orgrsc.org Transition metal-catalyzed asymmetric reactions, such as rhodium- or iridium-catalyzed hydrogenations of pyrrole (B145914) precursors, can also establish the desired stereochemistry.

Design of Aromatic and Heterocyclic Precursors for the this compound Core

The successful synthesis of the target molecule relies on the efficient preparation of two key precursors: the aromatic 4-methoxy-2-(trifluoromethyl)phenyl unit and a suitable pyrrolidine ring precursor.

Synthesis of 4-Methoxy-2-(trifluoromethyl)phenyl Building Blocks

The aromatic portion of the target molecule can be prepared as a versatile building block, such as a boronic acid or a halide, for subsequent coupling reactions. A common and commercially available precursor is 4-methoxy-2-(trifluoromethyl)phenylboronic acid.

The synthesis of this boronic acid can be envisioned starting from the more readily available 1-bromo-4-methoxy-2-(trifluoromethyl)benzene. This can be achieved through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or via a palladium-catalyzed borylation reaction.

Starting MaterialReagentProduct
1-Bromo-4-methoxy-2-(trifluoromethyl)benzene1. n-BuLi, 2. B(OiPr)₃, 3. H₃O⁺4-Methoxy-2-(trifluoromethyl)phenylboronic acid
1-Bromo-4-methoxy-2-(trifluoromethyl)benzeneBis(pinacolato)diboron, Pd catalyst4-Methoxy-2-(trifluoromethyl)phenylboronic acid pinacol (B44631) ester

Preparation of Pyrrolidine Ring Precursors

The choice of the pyrrolidine precursor depends on the chosen coupling strategy and the method for stereocontrol.

From Chiral Pool: A straightforward approach involves starting from a readily available chiral molecule such as L-proline or 4-hydroxy-L-proline. mdpi.com These natural amino acids provide a stereodefined pyrrolidine core that can be chemically modified. For instance, the carboxylic acid of N-protected proline can be reduced to an alcohol, which can then be further functionalized.

Cyclization of Acyclic Precursors: An alternative is the construction of the pyrrolidine ring from an acyclic precursor. This often allows for greater flexibility in introducing substituents. A common method is the intramolecular cyclization of a γ-amino alcohol or a related derivative. For example, a Michael addition of an amine to an α,β-unsaturated ester can generate a precursor that, after reduction of the ester and activation of the resulting alcohol, can undergo intramolecular cyclization to form the pyrrolidine ring. organic-chemistry.org

Synthesis via N-Protected Pyrrolinone: A versatile precursor is an N-protected 3-pyrrolinone. This intermediate allows for the introduction of the aryl group at the C3 position via conjugate addition or a Heck reaction, followed by reduction of the double bond and the ketone to afford the desired 3-arylpyrrolidine. The use of a chiral N-protecting group can direct the stereochemistry of the addition.

Precursor TypeSynthetic StrategyKey Features
L-Proline derivativesChiral Pool SynthesisReadily available, stereochemically defined. mdpi.com
Acyclic amino alcoholsIntramolecular CyclizationFlexible for substituent introduction. organic-chemistry.org
N-Protected 3-PyrrolinoneConjugate Addition/Heck ReactionVersatile for C3-functionalization.

By carefully selecting the disconnection points and designing the synthesis of the aromatic and heterocyclic precursors with appropriate stereochemical control, a robust and efficient route to this compound can be established.

Advanced Synthetic Methodologies for the Preparation of 3 4 Methoxy 2 Trifluoromethyl Phenyl Pyrrolidine

Development of Stereoselective Synthetic Routes to 3-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidine

The creation of specific stereoisomers of this compound is crucial for its potential applications. Stereoselective synthesis ensures the formation of a single desired enantiomer or diastereomer, which is often responsible for the desired biological activity.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like this compound. Both organocatalysis and metal-catalyzed reactions offer distinct advantages.

Organocatalysis: Organocatalytic methods, utilizing small organic molecules as catalysts, have been successfully employed in the synthesis of trifluoromethyl-substituted pyrrolidines. nih.govacs.org A common strategy involves the asymmetric Michael addition of a nucleophile to a nitroalkene, followed by a reductive cyclization. nih.govacs.org For the synthesis of the target molecule, this could involve the reaction of a suitable ketone with a nitroalkene derived from 4-methoxy-2-(trifluoromethyl)benzaldehyde. The use of chiral organocatalysts, such as prolinol derivatives, can induce high levels of stereoselectivity. rsc.org

Metal-Catalyzed Asymmetric Synthesis: Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and copper, are highly effective for various asymmetric transformations leading to substituted pyrrolidines. organic-chemistry.orgresearchgate.net For instance, an iridium-catalyzed asymmetric hydrogenation of a cyclic enamine precursor could furnish the chiral pyrrolidine (B122466) ring. organic-chemistry.org Another approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes, which can provide highly substituted pyrrolidines with excellent stereocontrol. rsc.orgresearchgate.net

Catalyst TypeChiral LigandSubstrate 1Substrate 2SolventTemp (°C)Yield (%)ee (%)
OrganocatalystProlinol ether1,1,1-Trifluoro-3-(4-methoxy-2-(trifluoromethyl)phenyl)propan-2-oneNitroethyleneToluene2585>95
Metal Catalyst(R)-BINAP-Pd(OAc)21-Boc-2,5-dihydropyrrole1-bromo-4-methoxy-2-(trifluoromethyl)benzeneDioxane809298

This table presents hypothetical data for illustrative purposes, based on typical results reported for similar reactions.

Diastereoselective cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds. The 1,3-dipolar cycloaddition of azomethine ylides is a particularly powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. rsc.orgresearchgate.net This reaction involves the in-situ generation of an azomethine ylide from an α-amino acid or its ester, which then reacts with a dipolarophile. To synthesize this compound, a suitable dipolarophile would be an alkene bearing the 4-methoxy-2-(trifluoromethyl)phenyl group. The stereochemical outcome of the cycloaddition can often be predicted and controlled by the choice of catalyst and reaction conditions. rsc.org

Another strategy involves the diastereoselective intramolecular aminooxygenation of alkenes. nih.gov This method can produce disubstituted pyrrolidines with high levels of diastereoselectivity.

The use of chiral auxiliaries is a classical yet reliable method for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For the synthesis of enantiomerically pure this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the pyrrolidine ring or the introduction of a substituent. While effective, this method often requires additional steps for the attachment and removal of the auxiliary.

Palladium-Catalyzed Hydroarylation and Related Coupling Reactions in Pyrrolidine Synthesis

Palladium-catalyzed reactions have become indispensable in modern organic synthesis. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govx-mol.com The palladium-catalyzed hydroarylation of alkenes is a direct method for the formation of C-C bonds and can be applied to the synthesis of 3-aryl pyrrolidines. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govx-mol.com In the context of synthesizing this compound, this would involve the reaction of a suitable pyrroline derivative with an aryl halide, such as 1-bromo-4-methoxy-2-(trifluoromethyl)benzene, in the presence of a palladium catalyst and a suitable ligand. chemrxiv.orgresearchgate.netchemrxiv.orgnih.govx-mol.com The choice of the N-substituent on the pyrroline is crucial, as N-alkyl pyrrolines tend to yield the desired hydroarylation products, whereas N-acyl pyrrolines often lead to arylation products. researchgate.netnih.gov

Aryl HalidePyrroline DerivativeCatalystLigandBaseSolventYield (%)
1-bromo-4-methoxy-2-(trifluoromethyl)benzene1-Boc-2,3-dihydropyrrolePd(OAc)2P(o-tol)3K2CO3Dioxane78
1-iodo-4-methoxy-2-(trifluoromethyl)benzene1-Cbz-2,3-dihydropyrrolePdCl2(PPh3)2PPh3NaOAcDMF85

This table presents hypothetical data for illustrative purposes, based on typical results reported for similar reactions.

Nucleophilic Ring Closure and Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring can be achieved through various nucleophilic ring closure and cyclization reactions. beilstein-journals.orgnih.govnih.gov A common strategy involves the intramolecular cyclization of a linear precursor containing a nucleophilic nitrogen atom and an electrophilic carbon center. For the synthesis of this compound, a suitable precursor would be a 4-amino-1-(4-methoxy-2-(trifluoromethyl)phenyl)butane derivative with a leaving group at the 1-position. Treatment of this precursor with a base would induce an intramolecular SN2 reaction, leading to the formation of the pyrrolidine ring.

Another approach is the reductive cyclization of a nitroketone. acs.org This involves the reduction of a nitro group to an amine, which then undergoes intramolecular condensation with a ketone to form a cyclic imine, followed by reduction to the pyrrolidine.

Optimization of Reaction Conditions and Isolation Procedures

The success of any synthetic route relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. researchgate.netresearchgate.net Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of catalysts, ligands, and reagents. researchgate.netresearchgate.net For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can significantly influence the outcome. Similarly, in nucleophilic cyclization reactions, the choice of base and solvent can affect the rate and efficiency of the ring closure.

Isolation and purification of the final product are equally critical. Standard techniques such as column chromatography, crystallization, and distillation are employed to obtain this compound in high purity. The development of efficient isolation procedures is essential for both laboratory-scale synthesis and potential large-scale production.

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the outcome of palladium-catalyzed hydroarylation reactions, significantly influencing both the reaction rate and selectivity. The polarity, coordinating ability, and boiling point of the solvent can affect the stability of catalytic intermediates and the solubility of reactants and reagents.

In related palladium-catalyzed C-N cross-coupling reactions, which share mechanistic similarities with hydroarylation, kinetic studies have revealed complex dependencies on reaction parameters. For instance, the resting state of the palladium catalyst can be influenced by the solvent and the concentrations of the coupling partners. Mechanistic studies on C-N coupling have shown an inverse dependence on the concentration of both the amine and the aryl halide in some cases, suggesting a complex catalytic cycle where solvent coordination to the metal center can be a crucial factor.

The rate of hydroarylation is also influenced by the electronic nature of the substituents on the aryl halide. For the synthesis of this compound, the aryl precursor would be 1-halo-4-methoxy-2-(trifluoromethyl)benzene. This substrate contains both a strong electron-donating group (methoxy) and a strong electron-withdrawing group (trifluoromethyl). The electronic properties of these substituents can affect the rate of oxidative addition of the aryl halide to the palladium(0) center, a key step in the catalytic cycle. Generally, electron-withdrawing groups can facilitate oxidative addition, while electron-donating groups may have the opposite effect. The interplay of these two groups on the same aromatic ring presents a unique case for studying the reaction kinetics.

A hypothetical kinetic study for the synthesis of the target molecule could involve monitoring the reaction progress under various solvent conditions, such as ethereal solvents (e.g., THF, dioxane), polar aprotic solvents (e.g., DMF, DMSO), and non-polar aromatic solvents (e.g., toluene). By varying the initial concentrations of the pyrroline, the aryl halide, the palladium catalyst, and the ligand, a rate law could be determined. This would provide valuable insights into the reaction mechanism and help in optimizing the reaction conditions for maximum yield and efficiency.

Table 1: Hypothetical Solvent Screening for the Hydroarylation of 1-Boc-3-pyrroline with 1-Iodo-4-methoxy-2-(trifluoromethyl)benzene

EntrySolventDielectric Constant (20 °C)Boiling Point (°C)Reaction Time (h)Yield (%)
1Toluene2.41112465
2THF7.6662478
3Dioxane2.21012472
4DMF36.71531885
5DMSO46.71891882

This table is illustrative and based on general principles of solvent effects in palladium-catalyzed cross-coupling reactions. Actual results may vary.

Catalyst and Ligand Screening

The success of the palladium-catalyzed hydroarylation reaction is highly dependent on the choice of the palladium precursor and, more importantly, the ancillary ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. For the synthesis of 3-arylpyrrolidines, various phosphine-based ligands have been explored.

Catalyst Precursors: Common palladium precursors for cross-coupling reactions include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(PPh₃)₂. The choice of precursor can sometimes influence the induction period of the catalytic cycle.

Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. Electron-rich and bulky phosphine ligands are often employed in C-N and C-C bond-forming reactions as they are known to promote the rate-limiting reductive elimination step. In the context of the synthesis of this compound, the electronic effects of the substituents on the aryl halide must be considered. The electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoromethyl group will influence the electron density at the palladium center during the catalytic cycle.

A systematic screening of ligands would be essential to identify the optimal catalyst system. This would typically involve a library of phosphine ligands with varying steric bulk and electronic properties.

Table 2: Hypothetical Ligand Screening for the Palladium-Catalyzed Synthesis of this compound

EntryPalladium PrecursorLigandLigand TypeReaction Time (h)Yield (%)
1Pd(OAc)₂PPh₃Triphenylphosphine2445
2Pd₂(dba)₃P(o-tol)₃Tri(o-tolyl)phosphine2468
3Pd(OAc)₂P(t-Bu)₃Tri(tert-butyl)phosphine1885
4Pd₂(dba)₃XPhosBiarylphosphine1292
5Pd(OAc)₂SPhosBiarylphosphine1290
6Pd₂(dba)₃RuPhosBiarylphosphine1291

This table is illustrative and based on the known efficacy of different ligand classes in similar cross-coupling reactions. Actual results may vary.

The results of such a screening would likely indicate that bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are superior for this transformation. These ligands are known to facilitate the challenging reductive elimination step and can lead to higher yields and faster reaction times. The choice of base is also crucial, with common bases including inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., DBU, Et₃N). The base is required to facilitate the deprotonation of an intermediate in the catalytic cycle.

Purification and Isolation of Intermediates and Final Compound

The purification and isolation of the final product, this compound, as well as any synthetic intermediates, are critical steps to obtain the compound in high purity. The purification strategy will depend on the physical and chemical properties of the compounds, such as their polarity, solubility, and basicity.

Purification of Intermediates:

If the synthesis involves the preparation of a protected pyrroline precursor or the aryl halide, these intermediates would require purification before the cross-coupling step. Common techniques for the purification of organic intermediates include:

Column Chromatography: This is a widely used technique to separate compounds based on their differential adsorption on a stationary phase (e.g., silica gel) and elution with a mobile phase (a solvent or mixture of solvents). For intermediates of varying polarity, a gradient elution with solvents like hexanes and ethyl acetate is typically employed.

Recrystallization: If the intermediate is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification. The principle is based on the differential solubility of the compound and impurities in a solvent at different temperatures.

Purification of the Final Compound:

The final product, this compound, is a basic amine. The presence of the basic nitrogen atom and the fluorinated phenyl group will influence its chromatographic behavior and solubility.

Column Chromatography: Standard silica gel chromatography can be challenging for basic amines due to strong interactions with the acidic silica surface, which can lead to peak tailing and product loss. To mitigate these issues, several strategies can be employed:

Addition of a competing amine: A small amount of a volatile amine, such as triethylamine (Et₃N), can be added to the eluent to neutralize the acidic sites on the silica gel.

Use of amine-bonded silica: Specialty chromatography media with a bonded amine phase can provide a more suitable stationary phase for the purification of basic compounds.

Reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18-functionalized silica gel with a mobile phase of water and acetonitrile or methanol can be an effective purification method.

Recrystallization of a Salt: A common and effective method for purifying amines is to convert them into a salt, such as a hydrochloride or hydrobromide salt, by treatment with the corresponding acid. These salts are often crystalline solids that can be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethanol/hexane. After purification, the free base can be regenerated by treatment with a base.

Table 3: General Purification Strategies for this compound

Purification StepTechniqueStationary PhaseMobile Phase / Solvent SystemComments
Initial Work-upLiquid-liquid extraction-Ethyl acetate / WaterTo remove inorganic salts and water-soluble impurities.
Crude PurificationColumn ChromatographySilica gelHexane / Ethyl Acetate with 1% Et₃NTo separate the product from non-polar byproducts and residual starting materials.
High PurityRecrystallization-Methanol / Diethyl etherFormation of the hydrochloride salt followed by recrystallization to obtain a highly pure, crystalline solid.

The purity of the intermediates and the final compound would be assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Rigorous Structural Elucidation and Stereochemical Assignment of 3 4 Methoxy 2 Trifluoromethyl Phenyl Pyrrolidine

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable tools for the detailed characterization of molecular structures. The following sections describe the use of NMR, MS, and IR spectroscopy to define the constitution of 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the pyrrolidine (B122466) ring protons, and the methoxy (B1213986) group protons. The protons on the substituted phenyl ring would likely appear as a complex multiplet pattern due to their differing chemical environments and spin-spin coupling. The protons of the pyrrolidine ring would also exhibit complex splitting patterns, with their chemical shifts providing information about their position relative to the phenyl substituent. The methoxy group would be expected to present as a sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule. The carbon of the trifluoromethyl group would be identifiable by its characteristic quartet splitting due to coupling with the three fluorine atoms. The aromatic carbons would appear in the downfield region of the spectrum, with their chemical shifts influenced by the methoxy and trifluoromethyl substituents. The carbons of the pyrrolidine ring would be found in the aliphatic region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5110 - 160
Pyrrolidine CH2.5 - 4.040 - 60
Pyrrolidine CH₂1.5 - 2.525 - 40
Methoxy CH₃~3.8~55
CF₃-~124 (quartet)

Note: These are predicted chemical shift ranges and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be utilized to confirm the molecular formula of this compound, which is C₁₂H₁₄F₃NO. uni.lu

Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or, more commonly, a protonated molecular ion peak ([M+H]⁺) in techniques like electrospray ionization (ESI). The accurate mass measurement of this ion would provide strong evidence for the elemental composition.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pattern of the molecule. Expected fragmentation pathways would include the loss of the trifluoromethyl group, cleavage of the pyrrolidine ring, and loss of the methoxy group. Analysis of these fragment ions would further corroborate the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺246.11003
[M+Na]⁺268.09197
[M-H]⁻244.09547

Source: Predicted data from PubChem. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands.

Key Absorption Bands:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the pyrrolidine ring.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region would be characteristic of the aromatic ring.

C-O Stretch (Ether): A strong absorption band around 1250 cm⁻¹ would be indicative of the aryl-alkyl ether linkage of the methoxy group.

C-F Stretch: Strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group would be expected in the region of 1000-1350 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

In cases where the compound is a crystalline solid, single-crystal X-ray crystallography is the definitive method for determining its three-dimensional structure, including the absolute stereochemistry of any chiral centers. The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers.

Crystal Structure Analysis: An X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This would reveal the relative orientation of the substituted phenyl ring with respect to the pyrrolidine ring.

Absolute Stereochemistry: For a chiral crystal, anomalous dispersion techniques can be used to determine the absolute configuration (R or S) of the stereocenter. This is crucial for understanding the compound's interaction with other chiral molecules, which is of particular importance in medicinal chemistry and materials science.

No publicly available X-ray crystallography data for this compound was found in the conducted search.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity Assessment (If Chiral)

As this compound possesses a chiral center, it is expected to be optically active. Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Chiroptical Properties: The CD spectrum of an enantiomerically pure sample would show characteristic positive or negative Cotton effects. The spectrum of the opposing enantiomer would be a mirror image. This technique is highly sensitive to the stereochemical arrangement of the molecule.

Enantiomeric Purity: CD spectroscopy can be used as a sensitive method to assess the enantiomeric purity of a sample. The magnitude of the CD signal is directly proportional to the enantiomeric excess.

No publicly available circular dichroism data for this compound was found in the conducted search.

Computational Chemistry and Theoretical Investigations of 3 4 Methoxy 2 Trifluoromethyl Phenyl Pyrrolidine

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of "3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine". epstem.netnih.gov These calculations provide a detailed understanding of the molecule's electronic structure, including the distribution of electron density and the nature of its molecular orbitals.

The electronic structure is significantly influenced by the interplay of the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing trifluoromethyl group (-CF3) on the phenyl ring, as well as the pyrrolidine (B122466) ring. DFT calculations can map the molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential on the molecule's surface. This information is critical for predicting non-covalent interactions.

Furthermore, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.netajchem-a.com

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity
LUMO Energy-1.2 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures the overall polarity of the molecule

Conformational Analysis of this compound

The three-dimensional shape of a molecule, or its conformation, is critical to its function. Conformational analysis of "this compound" involves identifying its most stable conformations and understanding its dynamic behavior.

To identify the most stable conformations, a systematic or stochastic search of the conformational space is performed. avogadro.cc This process, known as a global conformer search, generates a multitude of possible three-dimensional arrangements of the atoms. Each of these conformers is then subjected to energy minimization calculations, typically using molecular mechanics force fields, to identify the low-energy structures. researchgate.net The lowest energy conformation represents the most probable structure of the molecule in its ground state.

Molecules are not static; they exhibit dynamic behavior, including the rotation of single bonds. For "this compound," the key rotational barriers are associated with the bond connecting the phenyl ring to the pyrrolidine ring and the bond of the methoxy group. Calculating the energy barriers for these rotations provides insight into the flexibility of the molecule and the accessibility of different conformational states. nih.gov This information is crucial for understanding how the molecule might adapt its shape to interact with a binding site.

Table 2: Calculated Rotational Energy Barriers (Illustrative)

Rotatable BondEnergy Barrier (kcal/mol)Implication
Phenyl-Pyrrolidine5 - 10Moderate flexibility, allowing for conformational adjustments
Aryl-OCH32 - 4Relatively free rotation of the methoxy group

In Silico Modeling of Potential Molecular Interactions (Excluding Efficacy/Safety/Clinical Outcomes)

In silico modeling techniques are employed to predict how "this compound" might interact with biological macromolecules, without considering any therapeutic or adverse effects. nih.govnih.gov

Ligand-based pharmacophore modeling involves identifying the essential steric and electronic features that a molecule must possess to interact with a specific biological target. nih.govnih.gov By analyzing a set of known active molecules (structurally similar to the compound of interest), a 3D pharmacophore model can be developed. This model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. arxiv.org Such a model for "this compound" would highlight the key interaction points within its structure.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.govijper.org In the context of "this compound," docking simulations with model proteins can provide insights into its potential binding modes. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and design, MD simulations provide valuable insights into the stability of a ligand-receptor complex and the nature of their interactions at an atomic level. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the general principles and applications of this technique can be understood from studies on analogous pyrrolidine-containing compounds.

The primary goal of performing MD simulations on a ligand-receptor complex is to assess its stability and characterize the binding dynamics. This is typically achieved by analyzing various parameters throughout the simulation trajectory. A key metric is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the course of the simulation suggests that the complex has reached equilibrium and the ligand is stably bound within the receptor's active site.

Furthermore, MD simulations allow for a detailed analysis of the intermolecular interactions that contribute to the stability of the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By monitoring the distance and geometry of these interactions over time, researchers can identify key amino acid residues in the receptor that are crucial for ligand binding. For instance, in studies of other pyrrolidine derivatives, MD simulations have been instrumental in identifying critical hydrogen bonds and salt bridges that anchor the ligand in the binding pocket. nih.gov

The insights gained from MD simulations are crucial for understanding the dynamic nature of ligand-receptor binding, which is often not fully captured by static models like molecular docking. This information can guide the rational design of more potent and selective ligands by suggesting modifications that enhance favorable interactions or reduce unfavorable ones. For example, if a simulation reveals a transient hydrogen bond, the ligand could be modified to create a more stable and persistent interaction, thereby improving its binding affinity.

Prediction of Physicochemical Descriptors for Structure-Activity Correlation Studies

The biological activity of a compound is intrinsically linked to its physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between these properties and the pharmacological activity of a series of compounds. frontiersin.org For this compound, various physicochemical descriptors can be computationally predicted to aid in such correlation studies. These descriptors fall into several categories, including electronic, steric, and lipophilic properties.

A number of computational tools and databases can be used to estimate these properties. The predicted values for this compound provide a quantitative basis for understanding its potential biological behavior and for comparing it with other structurally related molecules in a QSAR analysis.

Table 1: Predicted Physicochemical Descriptors for this compound

Descriptor Predicted Value Significance in SAR
Molecular Weight 245.25 g/mol Influences absorption, distribution, and metabolism.
XLogP3 2.5 A measure of lipophilicity, affecting membrane permeability and binding to hydrophobic pockets.
Topological Polar Surface Area (TPSA) 21.3 Ų Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1 The number of N-H or O-H bonds, crucial for forming hydrogen bonds with the receptor.
Hydrogen Bond Acceptors 2 The number of nitrogen or oxygen atoms, which can accept hydrogen bonds from the receptor.

| Rotatable Bond Count | 2 | A measure of molecular flexibility, which can impact receptor binding and entropy. |

Note: The values in this table are computationally predicted and may vary slightly depending on the algorithm and software used.

In structure-activity correlation studies, these descriptors are used as variables to build a QSAR model. For example, the lipophilicity, represented by XLogP3, is often a critical factor. In many series of pyrrolidine derivatives, a parabolic relationship between lipophilicity and activity is observed, where an optimal range of lipophilicity leads to maximum potency. nih.gov Deviations from this optimal range can lead to decreased absorption or non-specific binding.

Electronic descriptors, such as the distribution of charges and dipole moment, which are influenced by the methoxy and trifluoromethyl groups on the phenyl ring, are also vital. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methoxy group can significantly affect the electrostatic interactions with the target receptor. Steric parameters, related to the size and shape of the molecule, also play a crucial role in determining how well the ligand fits into the binding site of the receptor. The pyrrolidine ring itself provides a rigid scaffold that positions the phenyl group in a specific orientation for optimal interaction. nih.govresearchgate.net

By systematically modifying the structure of this compound and calculating these descriptors for each analog, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. This computational approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic properties.

Exploration of Structure Activity Relationships Sar and Analogue Design Strategies for 3 4 Methoxy 2 Trifluoromethyl Phenyl Pyrrolidine Derivatives

Principles of Structure-Activity Relationship (SAR) Elucidation in Medicinal Chemistry Research

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, focusing on the link between the chemical structure of a molecule and its resulting biological activity. The fundamental principle is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound, such as 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine, and observing the corresponding changes in biological activity, researchers can identify key structural features, known as pharmacophores, that are essential for its therapeutic effect.

The process of SAR elucidation typically involves:

Identification of a Lead Compound: A molecule, like this compound, that demonstrates a desired biological activity.

Systematic Molecular Modification: The synthesis of a series of analogues where specific parts of the lead compound's structure are altered. This can include changes to the core scaffold, peripheral functional groups, and stereochemistry.

Biological Evaluation: Testing the synthesized analogues in relevant biological assays to determine their potency, selectivity, and efficacy.

Analysis and Interpretation: Correlating the observed changes in activity with the specific structural modifications to build a comprehensive SAR model. This model can then guide the design of new compounds with improved properties.

Key aspects considered in SAR studies include the influence of steric bulk, electronic effects (electron-donating or -withdrawing groups), lipophilicity, and hydrogen bonding capacity of different substituents on the interaction of the molecule with its biological target.

Rational Design of Analogues Based on this compound Scaffold

The rational design of analogues of this compound aims to optimize its pharmacological profile by making targeted structural modifications. This process is guided by the SAR data obtained from initial studies.

The pyrrolidine (B122466) ring is a key feature of the scaffold, and its modification can significantly impact biological activity. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, which can be crucial for receptor binding. nih.gov

Strategies for modifying the pyrrolidine ring include:

Substitution at Different Positions: Introducing substituents at the 2, 4, or 5-positions of the pyrrolidine ring can probe the steric and electronic requirements of the binding pocket. For instance, studies on other pyrrolidine derivatives have shown that substitution at the 3-position can strongly influence anticonvulsant activity. nih.gov

Ring Contraction or Expansion: Synthesizing analogues with azetidine (B1206935) (4-membered ring) or piperidine (B6355638) (6-membered ring) cores in place of the pyrrolidine ring can alter the conformational flexibility and the relative positioning of the phenyl group, potentially leading to changes in activity.

Introduction of Heteroatoms: Replacing one of the carbon atoms of the pyrrolidine ring with another heteroatom, such as oxygen (oxazolidine) or sulfur (thiazolidine), can modify the ring's electronic properties and hydrogen bonding capabilities.

Table 1: Hypothetical SAR Data for Pyrrolidine Ring Modifications

Modification Position Substituent Relative Activity Rationale for Change in Activity
Pyrrolidine 3 4-methoxy-2-(trifluoromethyl)phenyl 1.0 (Reference) Baseline activity of the lead compound.
Pyrrolidine 2 Methyl Varies Introduction of a chiral center and steric bulk near the nitrogen could impact binding orientation.
Azetidine 3 4-methoxy-2-(trifluoromethyl)phenyl Varies Altered ring strain and geometry may affect the positioning of the phenyl group in the binding site.

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these exact modifications on the target compound were not found in the public domain.

The substituents on the phenyl ring, the methoxy (B1213986) (-OCH3) and trifluoromethyl (-CF3) groups, play a critical role in modulating the electronic and lipophilic properties of the molecule.

Methoxy Group Modification: The methoxy group is an electron-donating group and can participate in hydrogen bonding. Replacing it with other groups can probe the importance of these properties.

Bioisosteric Replacement: Substituting the methoxy group with other electron-donating groups of similar size, such as an ethoxy (-OCH2CH3) or a hydroxyl (-OH) group, can help to understand the steric and electronic requirements at this position.

Electronic Modification: Replacing the methoxy group with an electron-withdrawing group, like a nitro (-NO2) or a cyano (-CN) group, would significantly alter the electron density of the phenyl ring and could impact interactions with the target.

Trifluoromethyl Group Modification: The trifluoromethyl group is a strong electron-withdrawing group and is highly lipophilic. nih.gov Its presence can enhance metabolic stability and membrane permeability. nih.gov

Lipophilicity and Steric Bulk: Replacing the -CF3 group with other lipophilic groups of varying sizes, such as a chloro (-Cl), bromo (-Br), or a tert-butyl group, can help to optimize the lipophilicity and steric interactions.

Electronic Effects: Substituting the -CF3 group with less electron-withdrawing groups, like a methyl (-CH3) group, would alter the electronic nature of the phenyl ring.

Table 2: Hypothetical SAR Data for Phenyl Substituent Modifications

Position Original Substituent Modified Substituent Relative Activity Rationale for Change in Activity
4 -OCH3 -OH Varies Increased hydrogen bonding potential, decreased lipophilicity.
4 -OCH3 -CH3 Varies Similar size, but different electronic properties (less electron-donating).
2 -CF3 -Cl Varies Similar electronic properties (electron-withdrawing), but smaller size.

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for these exact modifications on the target compound were not found in the public domain.

The 3-position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and even toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

Therefore, a crucial aspect of the SAR is to:

Synthesize and test the individual enantiomers: The racemic mixture should be separated, or the individual enantiomers synthesized stereoselectively, to determine which isomer is more active (the eutomer) and which is less active (the distomer).

Conformational Analysis: The pyrrolidine ring is not planar and can adopt different puckered conformations (e.g., envelope and twisted forms). beilstein-journals.org The substituents on the ring can influence the preferred conformation. Computational modeling and spectroscopic techniques can be used to determine the low-energy conformations of the active enantiomer, providing insights into the bioactive conformation required for target binding. Fluorine substitution, in particular, can have a significant impact on the conformational preferences of the pyrrolidine ring. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of this compound analogues, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical values that represent different aspects of the molecule's structure and physicochemical properties. They can be broadly classified into several categories:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight, number of atoms, and branching indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and shape indices.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water and is a measure of the molecule's lipophilicity.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide more detailed information about the electronic structure of the molecule.

Once a diverse set of descriptors has been calculated for a series of analogues with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. nih.gov A statistically valid QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the selection of the most promising candidates for synthesis and further testing.

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. jocpr.com The development of a robust and predictive QSAR model is a systematic process involving several critical stages. uniroma1.it

The initial and most crucial step is the preparation of a high-quality dataset. uniroma1.it This involves compiling a series of structurally related derivatives of this compound with their corresponding biological activities, which must be measured consistently across all compounds. The dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. nih.gov

Once the dataset is prepared, molecular descriptors are calculated for each compound. These descriptors are numerical values that characterize the physicochemical, topological, and three-dimensional properties of the molecules. nih.gov For a series of phenylpyrrolidine derivatives, these might include:

Physicochemical Descriptors: Such as lipophilicity (LogP), molar refractivity (MR), and polar surface area (TPSA). nih.gov

Topological Descriptors: Which describe molecular branching and shape.

Quantum Chemical Descriptors: Including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to molecular reactivity. semanticscholar.org

3D-QSAR Descriptors: Such as steric and electrostatic fields (used in CoMFA and CoMSIA), which describe the molecule's 3D shape and electronic properties. mdpi.com

Using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning methods such as Support Vector Machines (SVM), a mathematical model is generated that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.commdpi.com

Validation is an essential final step to ensure the model is statistically sound and possesses genuine predictive capability. researchgate.net This process involves several statistical metrics:

Internal Validation: Often performed using a method called leave-one-out cross-validation (LOO-CV). This generates a cross-validation coefficient (q²), where a value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it

External Validation: The model's ability to predict the activity of the compounds in the test set is assessed. A high coefficient of determination for the test set (R²_pred > 0.6) suggests good predictive power. nih.gov

Y-Randomization: This test involves randomly scrambling the biological activity data and rebuilding the model. A significant drop in the correlation coefficient for the scrambled data confirms that the original model is not a result of a chance correlation. uniroma1.it

ParameterDescriptionCommonly Accepted Value
Coefficient of determination; measures the fit of the model to the training set data.> 0.6
q² (or R²cv)Cross-validated R²; measures the internal predictive ability of the model. uniroma1.it> 0.5
R²_predPredictive R² for the external test set; measures the external predictive power. nih.gov> 0.6

Interpretation of QSAR Model Parameters for Structural Modifications

A validated QSAR model is a powerful tool for guiding the rational design of new analogues. mdpi.com By interpreting the model's parameters, chemists can identify which structural features are critical for biological activity and how to modify the lead compound to enhance its potency. nih.gov

The interpretation of a 2D-QSAR model, often expressed as a linear equation, involves analyzing the coefficients associated with each molecular descriptor. For instance, a positive coefficient for LogP would suggest that increasing the lipophilicity of the molecule is beneficial for its activity. In the context of this compound, this could prompt chemists to explore replacing the 4-methoxy group with a larger, more lipophilic alkoxy group. Conversely, a negative coefficient for a descriptor like polar surface area would indicate that reducing polarity is favorable.

Three-dimensional QSAR methods like CoMFA and CoMSIA offer a more visual interpretation through contour maps. mdpi.com These maps highlight regions around the aligned molecules where certain properties positively or negatively impact activity:

Steric Maps: Green contours indicate areas where increased steric bulk is favorable, while yellow contours show regions where bulk is detrimental. A green contour near the 4-position of the phenyl ring would support the addition of larger substituents there.

Electrostatic Maps: Blue contours identify regions where positive charge is preferred, suggesting the introduction of hydrogen bond donors. Red contours mark areas where negative charge is beneficial, favoring electron-withdrawing groups or hydrogen bond acceptors.

The insights gained from these interpretations can be translated into specific design strategies for modifying the this compound scaffold. The following interactive table outlines hypothetical QSAR findings and the corresponding design implications.

Structural Region of CompoundHypothetical QSAR FindingPotential Design Strategy
4-Methoxy GroupA positive coefficient for a descriptor related to size or lipophilicity.Replace the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) to increase lipophilicity and steric bulk.
2-Trifluoromethyl GroupA red electrostatic contour (negative potential favored) near the CF₃ group.Maintain a strong electron-withdrawing group at this position. Bioisosteric replacement with groups like a pentafluorosulfuranyl (SF₅) could be considered.
Phenyl RingA favorable hydrophobic contour over the surface of the ring.The aromatic nature is likely important for binding. Modifications should focus on substituents rather than replacing the ring itself.
Pyrrolidine NitrogenA favorable hydrogen bond acceptor contour near the nitrogen atom.The basic nitrogen is crucial for activity, likely acting as a hydrogen bond acceptor. Modifications should not compromise this property.

By systematically applying the insights from QSAR models, the process of lead optimization can become more efficient, reducing the need for extensive trial-and-error synthesis and allowing for a more focused approach to designing potent and effective molecules.

Investigation into "this compound" Yields No Publicly Available Pre-clinical Data

Despite a comprehensive search for pre-clinical and in vitro research, no scientific literature or data could be found for the chemical compound this compound. Therefore, an article detailing its molecular recognition and potential mechanisms of action as per the requested outline cannot be generated at this time.

Extensive searches were conducted to locate information regarding the molecular targets, biochemical interactions, and cellular effects of this compound. These inquiries aimed to uncover data related to:

Putative Molecular Targets or Pathways: Efforts to find studies using chemoproteomics or affinity-based probes to identify the compound's binding partners in a biological system were unsuccessful.

Biochemical Characterization: No publications were identified that reported on the binding affinity (such as Kd or Ki values) of this specific compound to any purified proteins or enzymes. Similarly, no data from enzymatic assays demonstrating potential inhibition or activation were available.

Cellular Studies: The search yielded no information on compound-induced cellular responses, including receptor occupancy, modulation of signaling pathways, or phenotypic changes in defined cell lines. Furthermore, no microscopic analyses detailing subcellular localization or morphological alterations induced by the compound could be located.

The absence of any publicly accessible research data for "this compound" prevents a scientifically accurate and informative discussion on its mechanism of action. The scientific community relies on published, peer-reviewed data to understand the biological activities of chemical compounds, and for this particular molecule, such a record does not appear to exist.

It is possible that research on this compound is in very early, unpublished stages, is part of proprietary corporate research that is not publicly disclosed, or that the compound has not been a subject of significant scientific investigation.

Investigation of Molecular Recognition and Potential Mechanisms of Action Pre Clinical and in Vitro Focus

Elucidation of Specific Binding Modes and Interaction Fingerprints with Macromolecular Receptors (Based on Computational and Biochemical Data)

A thorough search of scientific literature and chemical databases reveals a significant gap in the available information regarding the specific binding modes and interaction fingerprints of the chemical compound 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine with any macromolecular receptors.

Publicly accessible databases, including PubChem, indicate that there is currently no literature or patent data available for this specific compound uni.lu. Consequently, detailed research findings from computational or biochemical studies, which are essential for elucidating its molecular recognition patterns, are absent.

While research exists for structurally related molecules containing trifluoromethyl and methoxyphenyl moieties, this information cannot be extrapolated to accurately describe the binding behavior of the requested compound. The precise arrangement of these functional groups on the pyrrolidine (B122466) ring is critical in determining its interaction with biological targets.

Therefore, without any preclinical, in vitro, computational, or biochemical data, it is not possible to provide an analysis of its binding modes, identify key interacting residues, or construct a data table of its interaction fingerprints. The scientific community has not yet published research that would shed light on the potential mechanisms of action for this compound.

Chemical Biology Applications and Research Probes Development

Design and Synthesis of Labeled Analogues of 3-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidine (e.g., Isotopic, Fluorescent)

While specific methods for labeling this compound are not documented, general strategies for labeling pyrrolidine-containing compounds are well-established and can be hypothetically applied.

Isotopic Labeling: The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) is invaluable for a range of studies, including metabolic profiling and as internal standards in quantitative mass spectrometry. acs.orgacs.org For a molecule like this compound, isotopic labels could be incorporated through several synthetic routes. For instance, deuterated analogues could be synthesized using deuterated starting materials or through catalytic hydrogen-deuterium exchange reactions on the pyrrolidine (B122466) ring or the aromatic system. eurisotop.com Carbon-13 or nitrogen-15 could be introduced by using labeled precursors in the synthesis of the pyrrolidine ring or the substituted phenyl moiety. acs.orgacs.org

Radiolabeling with positron-emitting isotopes like carbon-11 (¹¹C) or fluorine-18 (¹⁸F) would enable the use of Positron Emission Tomography (PET) to visualize the distribution of the compound in vivo. nih.govmoravek.com Synthesis of a radiolabeled version of this compound would likely involve a late-stage introduction of the radionuclide. For example, a precursor molecule could be designed to allow for the rapid methylation of the methoxy (B1213986) group with [¹¹C]methyl iodide or the nucleophilic substitution with [¹⁸F]fluoride. mdpi.comnih.gov

Fluorescent Labeling: The attachment of a fluorescent dye, or fluorophore, to this compound would create a fluorescent probe. This would allow for its detection and quantification in biological systems using fluorescence microscopy or spectroscopy. researchgate.netresearchgate.netmdpi.com The synthesis of such a probe would involve conjugating a suitable fluorophore to the pyrrolidine nitrogen or a functional group on the phenyl ring. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths, and the specific biological application. mdpi.com

Application as Molecular Probes for Target Engagement Studies

Molecular probes are essential tools in chemical biology for studying the interaction of small molecules with their biological targets. nih.govresearchgate.net A labeled analogue of this compound could be employed to investigate its binding to a specific protein or enzyme.

Target engagement assays confirm that a compound interacts with its intended target in a cellular or in vivo context. A radiolabeled version of the compound could be used in competition binding assays to determine its affinity for a target receptor or enzyme. researchgate.net Similarly, a fluorescently labeled analogue could be used in techniques like fluorescence polarization or Förster resonance energy transfer (FRET) to quantify binding interactions. mdpi.com

Utility in Investigating Biological Pathways or Processes

The utility of this compound as a tool to investigate biological pathways is contingent on its specific biological activity, which is currently not characterized in the available literature. Generally, substituted pyrrolidines have been shown to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, and are involved in diverse biological processes. frontiersin.orgresearchgate.netnih.gov

If this compound were found to be a potent and selective inhibitor of a particular enzyme, for example, its labeled analogues could be used to study the role of that enzyme in a specific signaling pathway. By tracking the location and concentration of the probe, researchers could gain insights into the enzyme's function and regulation.

Contribution to Fundamental Understanding of Pyrrolidine-Based Chemical Space

The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in successful drugs. researchgate.netresearchgate.net The systematic exploration of the chemical space around this scaffold, by varying substituents and stereochemistry, is a common strategy in drug discovery. nih.govnih.gov

The synthesis and biological evaluation of this compound would contribute to the broader understanding of the structure-activity relationships (SAR) of substituted pyrrolidines. mdpi.comnih.gov The specific combination of a 4-methoxy and a 2-trifluoromethyl group on the phenyl ring attached to the pyrrolidine core would provide data on how these particular substituents influence the compound's properties, such as its binding affinity, selectivity, and metabolic stability. This information would be valuable for the rational design of future pyrrolidine-based compounds with desired biological activities. nih.govresearchgate.netunipa.it

Conclusions and Future Research Directions

Summary of Synthetic Achievements and Structural Insights for 3-[4-Methoxy-2-(trifluoromethyl)phenyl]pyrrolidine

While specific literature on the synthesis of this compound is not extensively available, its structure lends itself to established synthetic methodologies for 3-aryl pyrrolidines. A particularly promising approach is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. researchgate.netchemrxiv.orgnih.gov This method allows for the direct formation of 3-aryl pyrrolidines from readily available precursors and has a broad substrate scope. researchgate.netchemrxiv.orgnih.gov Another viable strategy is the 1,3-dipolar cycloaddition between an azomethine ylide and a substituted styrene (B11656) derivative. wikipedia.orgresearchgate.net This powerful reaction allows for the stereoselective construction of the pyrrolidine (B122466) ring. acs.orgmdpi.com

Table 1: Key Structural Features of this compound

FeatureDescription
Core Scaffold Pyrrolidine
Substitution Pattern 3-Aryl
Aryl Substituents 4-methoxy, 2-trifluoromethyl
Chirality One stereocenter at C3
Key Functional Groups Secondary amine, ether, trifluoromethyl

Synthesis of Analogues for Further Structure-Activity Relationship Exploration

To fully understand the potential of this scaffold, the synthesis and evaluation of a library of analogues are crucial for establishing a comprehensive structure-activity relationship (SAR). Modifications can be systematically introduced at three key positions: the pyrrolidine ring, the phenyl ring, and the pyrrolidine nitrogen.

Table 2: Proposed Analogues for SAR Studies

Modification SiteProposed ModificationsRationale
Pyrrolidine Ring Introduction of substituents at C2, C4, and C5 positions. Variation of stereochemistry.To probe the spatial requirements of the binding pocket and the impact of conformational restriction.
Phenyl Ring Variation of the position and nature of the methoxy (B1213986) and trifluoromethyl groups. Introduction of other electron-donating or electron-withdrawing groups.To investigate the influence of electronic properties on activity and selectivity.
Pyrrolidine Nitrogen Introduction of various alkyl, aryl, and acyl groups.To explore the impact of N-substitution on potency, selectivity, and pharmacokinetic properties.

Systematic exploration of these modifications will provide valuable insights into the key structural features required for optimal biological activity.

Advanced Computational Modeling and Data Integration for Enhanced Prediction

Advanced computational modeling techniques can significantly accelerate the drug discovery process by providing predictive insights into the behavior of this compound and its analogues.

Molecular Docking: Docking studies can be employed to predict the binding mode of these compounds within the active site of a specific biological target. mdpi.comnih.govresearchgate.net This can help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For instance, docking studies on other pyrrolidine derivatives have successfully identified key residues involved in target recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of the synthesized analogues with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, thereby guiding the design of more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding mode and the conformational changes that may occur upon binding.

By integrating data from these computational methods with experimental results, a more comprehensive understanding of the SAR can be achieved, leading to more efficient and targeted drug design.

Potential Avenues for Exploring Novel Chemical Space Based on the Pyrrolidine Scaffold

The this compound scaffold serves as an excellent starting point for the exploration of novel chemical space through diversity-oriented synthesis (DOS). nih.govrsc.orgnih.gov DOS strategies aim to generate libraries of structurally diverse and complex molecules, increasing the probability of discovering novel biological activities. rsc.orgnih.gov

One approach could involve using the core pyrrolidine scaffold as a template and applying a series of divergent reactions to introduce a wide range of functional groups and ring systems. Multicomponent reactions, for example, offer an efficient way to generate structural complexity in a single step. tandfonline.com Furthermore, the development of novel cyclization strategies originating from the pyrrolidine ring could lead to the discovery of entirely new heterocyclic systems with unique three-dimensional shapes.

The exploration of novel chemical space around this scaffold could also involve the synthesis of spirocyclic and fused bicyclic systems. For instance, the intramolecular [3+2] cycloaddition of an azomethine ylide derived from this scaffold could lead to the formation of novel polycyclic structures. nih.gov These more rigid and conformationally constrained analogues could exhibit enhanced selectivity and potency for specific biological targets.

Q & A

Q. What are the key considerations for synthesizing 3-[4-methoxy-2-(trifluoromethyl)phenyl]pyrrolidine with optimal yield?

Methodological Answer:

  • Reaction Optimization : Prioritize temperature control (e.g., reflux conditions in dichloromethane or DMSO) and stoichiometric ratios of intermediates such as trifluoromethylphenyl precursors. For example, analogous trifluoromethylpyridine syntheses use fluorinating agents (e.g., KF in DMSO) to introduce fluorine groups .
  • Purification : Employ column chromatography with polar/non-polar solvent mixtures (e.g., hexane:ethyl acetate) to isolate the pyrrolidine core. Monitor purity via TLC or HPLC.
  • Troubleshooting Low Yields : Check for moisture-sensitive steps (use anhydrous solvents) or side reactions involving the trifluoromethyl group, which may require inert atmospheres (N₂/Ar) .

Q. How should researchers safely handle and store this compound?

Methodological Answer:

  • Safety Protocols : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. For similar pyrrolidine derivatives, acute toxicity data are limited, so assume precautionary measures (e.g., H313: "Harmful in contact with skin") .
  • Storage : Store in airtight containers under inert gas at 2–8°C to prevent hydrolysis of the trifluoromethyl or methoxy groups .
  • Spill Management : Neutralize accidental releases with adsorbents (e.g., vermiculite) and avoid water jets to prevent dispersion of toxic fumes .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Combine ¹H/¹³C NMR to identify the pyrrolidine ring protons (δ 2.5–3.5 ppm) and trifluoromethyl/methoxy substituents. X-ray crystallography (e.g., as used for cycloocta[b]pyridine derivatives) resolves stereochemistry and bond angles .
  • Purity Assessment : Use HPLC-MS with a C18 column and acetonitrile/water gradient to detect impurities. Compare retention times with reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Methodological Answer:

  • Data Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations). For crystallographic discrepancies, re-examine space group assignments (e.g., monoclinic vs. orthorhombic systems) and refine thermal parameters .
  • Analogous Structures : Reference structurally similar compounds (e.g., 4-methoxy-2-trifluoromethylphenyl derivatives) to identify expected patterns. For example, trifluoromethyl groups in pyridine rings exhibit distinct ¹⁹F NMR shifts (~-60 ppm) .

Q. What strategies are effective for studying the electronic effects of the trifluoromethyl and methoxy substituents?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. The trifluoromethyl group is strongly electron-withdrawing, while methoxy is electron-donating, affecting reaction pathways .
  • Experimental Probes : Use Hammett substituent constants (σ values) to quantify electronic contributions. Electrochemical methods (cyclic voltammetry) can measure redox potentials influenced by substituents .

Q. How can researchers design experiments to explore the compound’s bioactivity or mechanism of action?

Methodological Answer:

  • Target Identification : Screen against enzyme/receptor libraries (e.g., kinase assays) using the pyrrolidine scaffold’s known affinity for CNS targets. Structural analogs with trifluoromethyl groups often exhibit enhanced blood-brain barrier penetration .
  • Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O in methoxy groups) to track metabolic pathways. For in vitro models, use HEK293 cells or primary neuronal cultures to assess cytotoxicity and receptor binding .

Q. What are the best practices for addressing low reproducibility in synthetic or biological assays?

Methodological Answer:

  • Batch Consistency : Standardize starting materials (e.g., CAS RN verification) and reaction conditions (pH, humidity control). For biological assays, validate cell line viability and passage numbers .
  • Statistical Rigor : Use triplicate experiments with positive/negative controls. Apply ANOVA or t-tests to differentiate assay noise from true effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.